PEG4 Linker Confers Optimal p300 Degradation Efficacy Compared to Alternative Linker Lengths
In a systematic evaluation of pomalidomide-based p300/CBP degraders, compound 18i—incorporating a PEG4 linker—was identified as the most effective degrader among a library of linker variants tested in MM1.S myeloma cells [1]. Degradation efficacy was directly dependent on linker length, with the PEG4-containing construct outperforming both shorter and longer alternatives [1]. The study further established that linker lengths exceeding 10 atoms afforded enhanced degradation, a structural criterion satisfied by the PEG4 spacer [1].
| Evidence Dimension | Relative degradation efficacy of p300/CBP |
|---|---|
| Target Compound Data | Most effective degrader in library (compound 18i) |
| Comparator Or Baseline | Multiple linker variants (various lengths and compositions) |
| Quantified Difference | PEG4 was superior to all other linkers evaluated; linker length >10 atoms required for enhanced degradation |
| Conditions | MM1.S myeloma cell line; pomalidomide-conjugated A-485-based degraders |
Why This Matters
Procuring a PEG4-containing building block aligns with empirically validated linker length optimization data, reducing the number of linker variants required during initial degrader screening.
- [1] Brownsey DK, Rowley BC, Gorobets E, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. doi:10.1039/d1md00070e. View Source
